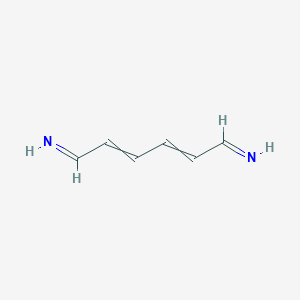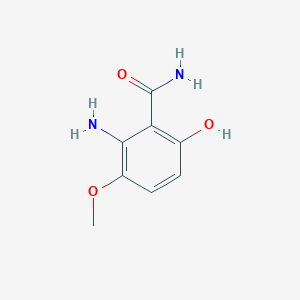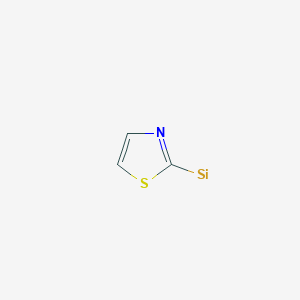silane CAS No. 168065-23-4](/img/structure/B14271067.png)
[(1-Azidobutan-2-yl)oxy](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Azidobutan-2-yl)oxysilane is an organosilicon compound characterized by the presence of an azide group and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Azidobutan-2-yl)oxysilane typically involves the reaction of 1-azidobutan-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
1-Azidobutan-2-ol+Trimethylsilyl chloride→(1-Azidobutan-2-yl)oxysilane+HCl
Industrial Production Methods
Industrial production of (1-Azidobutan-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
(1-Azidobutan-2-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as triphenylphosphine.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Reduction: Triphenylphosphine and water are commonly used to reduce the azide group to an amine.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.
Major Products
Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.
Reduction: Formation of primary amines.
Hydrolysis: Formation of 1-azidobutan-2-ol.
科学研究应用
(1-Azidobutan-2-yl)oxysilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.
Medicinal Chemistry: Investigated for its potential use in drug development and delivery systems.
作用机制
The mechanism of action of (1-Azidobutan-2-yl)oxysilane involves the reactivity of the azide and trimethylsilyl groups. The azide group can undergo click chemistry reactions, forming stable triazole linkages. The trimethylsilyl group can be used as a protecting group for alcohols, which can be selectively removed under mild conditions.
相似化合物的比较
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the azide functionality.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Contains a trimethylsilyl group and an alkyne functionality.
Uniqueness
(1-Azidobutan-2-yl)oxysilane is unique due to the presence of both an azide group and a trimethylsilyl group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
属性
CAS 编号 |
168065-23-4 |
|---|---|
分子式 |
C7H17N3OSi |
分子量 |
187.31 g/mol |
IUPAC 名称 |
1-azidobutan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H17N3OSi/c1-5-7(6-9-10-8)11-12(2,3)4/h7H,5-6H2,1-4H3 |
InChI 键 |
QMUSRWLDQICLFJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CN=[N+]=[N-])O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)

![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)






![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
